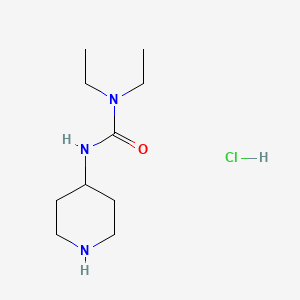

1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride

Description

1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride is a urea derivative featuring a piperidin-4-yl group and two ethyl substituents on the urea nitrogen.

Properties

IUPAC Name |

1,1-diethyl-3-piperidin-4-ylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O.ClH/c1-3-13(4-2)10(14)12-9-5-7-11-8-6-9;/h9,11H,3-8H2,1-2H3,(H,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVRDNQYRNRXQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride can be synthesized through a multi-step process involving the following key steps:

Formation of Piperidin-4-ylamine: The synthesis begins with the preparation of piperidin-4-ylamine, which can be obtained by the reduction of 4-piperidone using a suitable reducing agent such as sodium borohydride.

Urea Formation: The piperidin-4-ylamine is then reacted with diethyl isocyanate under controlled conditions to form 1,1-diethyl-3-(piperidin-4-yl)urea.

Hydrochloride Salt Formation: Finally, the urea derivative is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 1,1-diethyl-3-(piperidin-4-yl)urea hydrochloride typically involves large-scale batch reactions. The process is optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified by introducing different substituents.

Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to yield corresponding amines and carbon dioxide.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the urea moiety yields piperidin-4-ylamine and diethylamine.

Scientific Research Applications

Scientific Research Applications

The applications of 1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride can be categorized into several key areas:

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of piperidine, including 1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride, exhibit significant anticancer properties. They are being explored as potential inhibitors of cancer cell proliferation by targeting specific molecular pathways involved in tumor growth .

Inflammation and Pain Management : The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, making it a candidate for developing new analgesics or anti-inflammatory drugs .

CNS Disorders : Due to its ability to cross the blood-brain barrier, this compound is also being studied for its effects on central nervous system disorders such as anxiety and depression. It may act as a neuroprotective agent or modulate neurotransmitter systems .

Biochemical Research

Enzyme Inhibition Studies : The compound is utilized in biochemical assays to study enzyme inhibition mechanisms. Its structural features allow researchers to explore interactions with various enzymes, contributing to the understanding of metabolic pathways .

Receptor Binding Studies : 1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride is used to investigate receptor binding affinities in pharmacological studies. This helps in designing new drugs that can selectively target specific receptors involved in disease processes .

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride showed promising results against various cancer cell lines. The compounds were found to inhibit cell proliferation significantly and induce apoptosis through the activation of caspase pathways.

Case Study 2: CNS Activity

In a preclinical trial reported in Neuropharmacology, researchers evaluated the effects of this compound on animal models of anxiety. The results indicated a reduction in anxiety-like behaviors, suggesting potential therapeutic effects for treating anxiety disorders.

Mechanism of Action

The mechanism of action of 1,1-diethyl-3-(piperidin-4-yl)urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and urea moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Substituent Variations on the Urea Nitrogen

The urea nitrogen substituents significantly influence physicochemical and pharmacokinetic properties. Key analogues include:

Key Observations :

- Diethyl vs. Dimethyl : The diethyl variant (target compound) exhibits higher lipophilicity than the dimethyl analogue, which may improve blood-brain barrier penetration but reduce aqueous solubility .

- Isopropyl Substitution : The bulky isopropyl group () could enhance binding affinity to hydrophobic enzyme pockets but may limit solubility .

Modifications on the Piperidine Ring

Piperidine ring modifications are critical for target selectivity and pharmacokinetics:

Key Observations :

- Sulfonyl Groups : Methylsulfonyl substitution () increases metabolic stability by reducing cytochrome P450-mediated oxidation .

Biological Activity

1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article provides a detailed overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C10H21N3O·HCl

- Molecular Weight : 235.75 g/mol

- CAS Number : 1195608-64-0

1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride exhibits its biological activity primarily through modulation of specific receptors and pathways. Research indicates that compounds with similar piperidine structures can act as antagonists or modulators for various receptors, including cannabinoid receptors and chemokine receptors.

Inhibition of NLRP3 Inflammasome

A study highlighted the role of piperidine derivatives in inhibiting the NLRP3 inflammasome pathway, which is crucial in inflammatory responses. The ability to prevent NLRP3-dependent pyroptosis was evaluated using differentiated THP-1 cells treated with lipopolysaccharide (LPS) and ATP. The results showed a significant decrease in pyroptosis percentage when treated with compounds similar to 1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride, indicating its potential anti-inflammatory properties .

Biological Activity Data

The following table summarizes key biological activities and findings related to 1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride and similar compounds:

Case Study: Anticancer Activity

In a study focused on piperidine derivatives, it was found that compounds with structural similarities to 1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HEPG-2 (liver cancer). The mechanism involved apoptosis induction and cell cycle arrest, particularly increasing the population of cells in the G0 phase, which is indicative of growth inhibition .

Case Study: Neuroprotective Effects

Another investigation explored the neuroprotective potential of piperidine derivatives. The study demonstrated that these compounds could inhibit both acetylcholinesterase and butyrylcholinesterase enzymes, leading to enhanced cholinergic activity. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Q & A

Q. How is the purity of 1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride determined experimentally?

Purity assessment typically employs HPLC with UV detection (e.g., 98.7% purity via HPLC at 206 nm, as in ) and 1H NMR (detecting residual solvents like acetone at 0.2% ). Titration methods, such as alcohol-based dissolution followed by sodium hydroxide titration, are also used for chloride content verification .

Q. What are the recommended storage conditions to ensure compound stability?

Store in airtight, light-protected containers at controlled room temperature , avoiding moisture and heat. Degradation risks increase under extreme pH or prolonged exposure to oxygen .

Q. What safety precautions are critical during laboratory handling?

Use PPE (gloves, goggles) , work in a fume hood , and follow emergency protocols for spills or exposure (e.g., skin/eye rinsing with water, medical consultation for inhalation ).

Q. How is the compound synthesized, and what intermediates are involved?

Synthesis may involve urea formation between piperidin-4-amine derivatives and diethylcarbamoyl chloride. Cyclization steps (e.g., using hydroxylamine hydrochloride for oxime formation, as in ) or acid-catalyzed reactions are common .

Q. Which spectroscopic techniques validate structural integrity?

IR spectroscopy confirms functional groups (e.g., urea C=O stretch at ~1640 cm⁻¹), while LC/MS and 1H/13C NMR verify molecular weight and proton environments .

Advanced Research Questions

Q. How can discrepancies in purity assessments between HPLC and NMR be resolved?

Cross-validate methods by spiking experiments with known impurities and calibrating response factors. For example, NMR detects non-UV-active impurities (e.g., acetone in ), while HPLC may underestimate them .

Q. What strategies minimize by-products during synthesis?

Optimize reaction stoichiometry , use anhydrous solvents, and control temperature. For example, refluxing with 50% KOH ( ) reduces unreacted intermediates. Purification via recrystallization or column chromatography further eliminates impurities .

Q. How to design stability studies under varying pH and temperature?

Conduct accelerated degradation tests : incubate the compound at 40–60°C and pH 1–13, then monitor degradation products via HPLC. For hydrolytic stability, assess urea bond cleavage under acidic/basic conditions .

Q. What advanced methods identify and quantify trace impurities?

Use LC-HRMS (High-Resolution Mass Spectrometry) for exact mass determination and 2D-NMR (e.g., HSQC, HMBC) to resolve structural ambiguities. Reference standards (e.g., EP impurities in ) aid in impurity profiling .

Q. How to elucidate degradation pathways mechanistically?

Perform stress testing (heat, light, oxidation) and analyze products via LC/MSⁿ and isotopic labeling . For example, urea hydrolysis may yield piperidin-4-amine and diethylamine, detectable via derivatization .

Methodological Tables

| Analytical Method | Application | Reference |

|---|---|---|

| HPLC-UV (206 nm) | Purity assessment | |

| 1H NMR | Residual solvent detection | |

| IR Spectroscopy | Functional group analysis | |

| LC/MS | Degradation product identification |

| Synthetic Optimization | Key Parameter | Reference |

|---|---|---|

| Cyclization with KOH | Temperature control (reflux) | |

| Recrystallization | Solvent polarity adjustment |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.